5-Methyl-3-oxobicyclo[3.3.1]nonane-1-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-3-oxobicyclo[3.3.1]nonane-1-carbonyl chloride is a bicyclic organic compound with a unique structure that makes it an interesting subject for research in various fields of chemistry and biology. The bicyclo[3.3.1]nonane framework is known for its rigidity and stability, which can influence the reactivity and properties of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-oxobicyclo[3.3.1]nonane-1-carbonyl chloride typically involves the formation of the bicyclic core followed by functionalization at specific positions. One common method involves the Diels-Alder reaction, which forms the bicyclic structure. Subsequent steps may include oxidation and chlorination to introduce the carbonyl chloride group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-oxobicyclo[3.3.1]nonane-1-carbonyl chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the carbonyl group to form alcohols or other derivatives.
Substitution: The carbonyl chloride group can be substituted with nucleophiles to form amides, esters, or other derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution with amines can form amides .
Scientific Research Applications
5-Methyl-3-oxobicyclo[3.3.1]nonane-1-carbonyl chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Methyl-3-oxobicyclo[3.3.1]nonane-1-carbonyl chloride involves its reactivity with various biological targets. The carbonyl chloride group can react with nucleophilic sites in proteins and other biomolecules, potentially leading to modifications that affect their function . The bicyclic structure may also influence the compound’s binding affinity and specificity for certain molecular targets .
Comparison with Similar Compounds
Similar Compounds
9-Oxabicyclo[3.3.1]nonane: This compound has a similar bicyclic structure but contains an oxygen atom in the ring.
7-Oxabicyclo[3.3.1]nonane-3-carboxylic acid: Another similar compound with a carboxylic acid group.
Uniqueness
5-Methyl-3-oxobicyclo[3.3.1]nonane-1-carbonyl chloride is unique due to the presence of the carbonyl chloride group, which imparts distinct reactivity and potential for further functionalization . The methyl group at the 5-position also adds to its uniqueness by influencing the compound’s steric and electronic properties .
Properties
CAS No. |
91244-99-4 |
---|---|
Molecular Formula |
C11H15ClO2 |
Molecular Weight |
214.69 g/mol |
IUPAC Name |
5-methyl-3-oxobicyclo[3.3.1]nonane-1-carbonyl chloride |
InChI |
InChI=1S/C11H15ClO2/c1-10-3-2-4-11(7-10,9(12)14)6-8(13)5-10/h2-7H2,1H3 |
InChI Key |
RSOZPTGDJAJUMV-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCCC(C1)(CC(=O)C2)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.